ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core substituted with a benzamido group bearing a 2,5-dioxopyrrolidin-1-yl moiety and an ethyl carboxylate ester. Its structural complexity arises from the fused bicyclic thiophene system and the amide linkage, which likely influence its crystallographic packing and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-28-21(27)18-14-4-3-5-15(14)29-20(18)22-19(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h6-9H,2-5,10-11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCLTYOTKXSQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopenta[b]thiophene ring : Imparts unique electronic properties.
- Benzamido group : Potentially engages in hydrogen bonding with biological targets.
- Pyrrolidinyl moiety : May enhance solubility and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity and leading to downstream effects in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could influence signaling pathways, affecting cellular responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. This compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the intrinsic pathway.
- Another investigation reported antimicrobial activity against Staphylococcus aureus, suggesting the compound's potential as a therapeutic agent in treating infections.
-
In Vivo Studies :
- Animal models treated with similar compounds showed reduced tumor sizes compared to control groups, indicating efficacy in cancer treatment.
- Safety profiles in preliminary toxicity assessments revealed no significant adverse effects at therapeutic doses.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is being investigated for its pharmacological properties. The compound is designed to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The interaction of the thiazole ring with enzyme active sites may inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties : Similar derivatives have shown antibacterial and antifungal activities. The compound's ability to disrupt cellular processes in pathogens is under investigation .
Biological Studies
The compound has been utilized in biological studies to understand its interactions with macromolecules such as proteins and nucleic acids.
Industrial Applications
The unique chemical properties of this compound make it suitable for various industrial applications, particularly in the synthesis of novel compounds.
Synthesis of New Derivatives
The compound serves as a building block for synthesizing other biologically active molecules. Its structural modifications can lead to new compounds with enhanced therapeutic profiles .
Case Study 1: Anticancer Research
In a study published in Molecules, derivatives of cyclopentathiophene were synthesized and tested against several cancer cell lines. The results indicated that modifications similar to those found in this compound could enhance the anticancer activity significantly .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiophene derivatives. The findings suggested that compounds with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related derivatives, focusing on core scaffolds, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences :
- The target compound and the derivative in share the cyclopenta[b]thiophene core, which confers rigidity and planar aromaticity. In contrast, the tetrahydroimidazo[1,2-a]pyridine core () is a partially saturated heterocycle, likely enhancing solubility but reducing thermal stability .
The 1,3,4-oxadiazole sulfonyl group in introduces sulfonyl and ether functionalities, which may enhance electrophilic reactivity or binding affinity in biological systems.
Physical Properties: The tetrahydroimidazo derivative () exhibits a high melting point (243–245°C), attributed to its nitro and cyano groups, which strengthen dipole-dipole interactions. The target compound’s melting point is likely lower due to less polar substituents.
Research Findings and Implications
- Crystallographic Analysis : The target compound’s structure would be refined using SHELXL, with hydrogen-bonding patterns analyzed via graph set theory (e.g., Etter’s rules) to predict supramolecular assembly .
- Bioactivity Potential: The oxadiazole-containing analog () suggests that the target compound’s 2,5-dioxopyrrolidin moiety could mimic peptide bonds, making it a candidate for protease inhibition studies.
- Thermal Stability : The cyclopenta[b]thiophene core’s rigidity may improve thermal stability compared to the tetrahydroimidazo derivative, though experimental validation is needed.
Preparation Methods
Cyclization Strategies
The cyclopenta[b]thiophene scaffold is typically constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed annulation . For example, treatment of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with thionyl chloride generates the acyl chloride, which undergoes cyclization in the presence of AlCl3.
Table 1: Cyclization Reaction Conditions
| Starting Material | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Thiophene carboxylic acid | SOCl2, AlCl3 | 80°C | 72% |
| Bromothiophene derivative | Pd(OAc)2, ligand | 100°C | 65% |
Introduction of the Ethyl Ester Group
Esterification is achieved via Steglich esterification or acid-catalyzed Fischer esterification . Reacting the cyclopenta[b]thiophene-3-carboxylic acid with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the ethyl ester.
Key Reaction Parameters:
-
Molar ratio (acid:ethanol): 1:5
-
Catalyst: DCC (1.2 equiv), DMAP (0.1 equiv)
-
Reaction time: 12 hours at 25°C
-
Yield: 85–90%
Amide Bond Formation with 4-Aminobenzoic Acid Derivative
The benzamido side chain is introduced via amide coupling between the cyclopenta[b]thiophene ethyl ester and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. Activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester facilitates the reaction.
NHS Ester Activation Protocol
-
Activation: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1 equiv) is treated with NHS (1.2 equiv) and EDCl (1.2 equiv) in anhydrous DMF at 0°C.
-
Coupling: The activated ester is reacted with the cyclopenta[b]thiophene amine (1 equiv) in DMF with triethylamine (2 equiv) as base.
Table 2: Coupling Efficiency Under Varied Conditions
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 78% |
| HATU | DCM | 0°C → 25°C | 82% |
| DCC/DMAP | THF | 40°C | 70% |
Functionalization with 2,5-Dioxopyrrolidin-1-yl Group
The 2,5-dioxopyrrolidin-1-yl moiety is introduced via succinimidyl carbonate chemistry or post-functionalization of an amine intermediate .
Succinimidyl Carbonate Approach
-
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid:
-
4-Aminobenzoic acid is reacted with N-hydroxysuccinimide carbonate in dichloromethane.
-
Conditions: 1.5 equiv NHS, 1.2 equiv EDCl, 0°C → 25°C, 6 hours.
-
Yield: 88%
-
-
Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 2.85 (s, 4H, pyrrolidinone).
-
IR (cm⁻¹): 1775 (C=O, succinimide), 1680 (C=O, amide).
-
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
MS (ESI): m/z 413.1 [M+H]+ (calculated 412.5).
-
13C NMR (101 MHz, CDCl3): δ 172.3 (ester C=O), 167.8 (amide C=O), 154.2 (pyrrolidinone C=O).
Challenges and Optimization Opportunities
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the cyclopenta[b]thiophene core.
- Purification difficulties from byproducts (e.g., unreacted isothiocyanates or acyl chlorides). Mitigate via column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., δ 12.25 ppm for NH in analogous amides ).
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between the thiophene and benzamido groups, as seen in related cyclopenta[b]thiophene structures ).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Example : In analogous compounds, crystallography revealed planar thiophene rings and hydrogen-bonding networks critical for stability .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for biological targets?
Answer:
- Core modifications : Replace the cyclopenta[b]thiophene with cyclohepta[b]thiophene to assess ring size effects on target binding .
- Substituent variation : Modify the 2,5-dioxopyrrolidin-1-yl group to alter electronic properties (e.g., replace with succinimide for enhanced solubility) .
- Bioisosteric replacements : Substitute the ester group with carboxamide to improve metabolic stability .
Validation : Use in vitro assays (e.g., antifungal/antibacterial screens, as seen in thioureido-thiophene derivatives ).
Advanced: What experimental approaches address poor aqueous solubility during pharmacological evaluation?
Answer:
- Prodrug strategies : Convert the ethyl ester to a water-soluble phosphate ester .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
Validation : Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in cell-based assays.
Methodological: How should researchers resolve conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable Temperature (VT) NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of the benzamido group) .
- DFT calculations : Compare experimental chemical shifts with computed values for different conformers .
- Heteronuclear correlation (HSQC/HMBC) : Confirm connectivity ambiguities (e.g., distinguishing NH protons from solvent peaks) .
Example : In ethyl 2-(3-phenylthioureido) analogs, VT-NMR confirmed restricted rotation of the thioureido group .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., electrophilic thiophene C-4 position) .
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich/depleted regions (e.g., the carbonyl oxygen as a nucleophilic target) .
- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., SNAr at the para position of the benzamido group) .
Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects).
Methodological: How to optimize reaction conditions for scale-up while minimizing hazardous byproducts?
Answer:
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
- Flow chemistry : Improve heat transfer and reduce reaction time for exothermic steps (e.g., amide coupling).
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize quenching .
Safety : Follow SDS guidelines for handling skin/eye irritants (e.g., PPE requirements for acyl chlorides) .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for ester hydrolysis products .
- Stable isotope labeling : Track metabolic pathways using ¹³C-labeled ethyl groups.
- CYP450 inhibition assays : Identify potential drug-drug interactions using fluorogenic substrates .
Data interpretation : Compare half-life (t½) with lead compounds to prioritize analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
